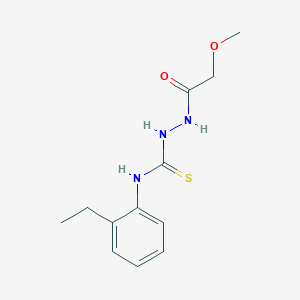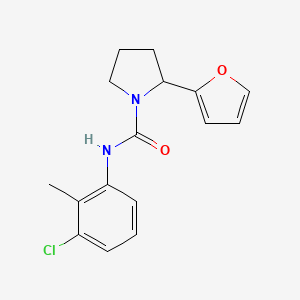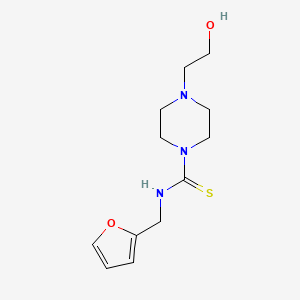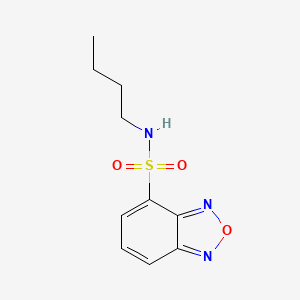
1-(2-methylphenyl)-N-phenylmethanesulfonamide
Vue d'ensemble
Description
1-(2-methylphenyl)-N-phenylmethanesulfonamide, commonly known as Methylphenidate, is a psychostimulant drug used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The drug works by increasing the availability of dopamine and norepinephrine in the brain, which helps to improve focus and attention.
Applications De Recherche Scientifique
Methylphenidate is widely used in scientific research to study the effects of psychostimulant drugs on the brain. It has been used to investigate the role of dopamine and norepinephrine in attention and motivation, as well as the effects of long-term drug use on the brain. Methylphenidate has also been used in animal studies to investigate the effects of 1-(2-methylphenyl)-N-phenylmethanesulfonamide on behavior and brain function.
Mécanisme D'action
Methylphenidate works by increasing the availability of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating attention, motivation, and reward. By increasing their availability, Methylphenidate helps to improve focus and attention in people with 1-(2-methylphenyl)-N-phenylmethanesulfonamide.
Biochemical and Physiological Effects
Methylphenidate has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause insomnia and loss of appetite. Long-term use of Methylphenidate can lead to tolerance, dependence, and addiction. However, when used as prescribed, Methylphenidate is generally safe and effective for treating this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Methylphenidate has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for investigating the effects of psychostimulants on the brain. However, Methylphenidate also has limitations. It can be difficult to control for individual differences in drug metabolism and tolerance, and its effects can vary depending on the dose and duration of use.
Orientations Futures
There are several future directions for research on Methylphenidate. One area of interest is the effects of long-term use on the brain and behavior. Another area of interest is the development of new drugs that target the same neurotransmitter systems as Methylphenidate, but with fewer side effects and a lower risk of addiction. Finally, there is a need for more research on the effects of Methylphenidate in different populations, such as children and adolescents, and on its potential use in treating other psychiatric disorders.
Conclusion
In conclusion, 1-(2-methylphenyl)-N-phenylmethanesulfonamide, or Methylphenidate, is a psychostimulant drug used to treat this compound and narcolepsy. It works by increasing the availability of dopamine and norepinephrine in the brain, which helps to improve focus and attention. Methylphenidate has a number of advantages for lab experiments, but also has limitations and potential side effects. Future research on Methylphenidate will help to improve our understanding of its effects on the brain and its potential use in treating other psychiatric disorders.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-12-7-5-6-8-13(12)11-18(16,17)15-14-9-3-2-4-10-14/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISAHGCWNYMUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4689928.png)


![N-{3-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]propyl}-N'-methylthiourea](/img/structure/B4689941.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4689949.png)

![methyl 4-(4-bromophenyl)-2-{[(4-fluorophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4689953.png)
![5-chloro-N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4689957.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4689980.png)
![3-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4689990.png)

![ethyl 2-[({[4-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4690000.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B4690007.png)